Technical Guide: 2-Bromo-4-phenylthiazole (CAS No. 57516-16-2)
Technical Guide: 2-Bromo-4-phenylthiazole (CAS No. 57516-16-2)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Bromo-4-phenylthiazole, a key heterocyclic building block in medicinal chemistry and materials science. It covers its physicochemical properties, synthesis, reactivity in pivotal cross-coupling reactions, and its emerging role in the development of novel therapeutic agents.
Core Properties of 2-Bromo-4-phenylthiazole
2-Bromo-4-phenylthiazole is a solid, halogenated heterocyclic compound. Its key identifiers and physical properties are summarized below.
| Property | Value | Reference |
| CAS Number | 57516-16-2 | [1] |
| Molecular Formula | C₉H₆BrNS | [1] |
| Molecular Weight | 240.12 g/mol | [1] |
| Appearance | Solid | |
| Melting Point | 55-59 °C | |
| SMILES | Brc1nc(cs1)-c2ccccc2 | [1] |
| InChI | 1S/C9H6BrNS/c10-9-11-8(6-12-9)7-4-2-1-3-5-7/h1-6H | [1] |
Safety and Handling
2-Bromo-4-phenylthiazole is classified as a hazardous substance and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.
| Hazard Class | Code |
| Acute Toxicity, Oral | H301 (Toxic if swallowed) |
| Serious Eye Damage | H318 (Causes serious eye damage) |
| Precautionary Statements | P264, P280, P301 + P310, P305 + P351 + P338, P405, P501 |
Synthesis of 2-Bromo-4-phenylthiazole
The synthesis of 2-Bromo-4-phenylthiazole is most commonly achieved via a Sandmeyer-type reaction from the readily available 2-Amino-4-phenylthiazole.[2]
Experimental Protocol: Synthesis from 2-Amino-4-phenylthiazole
This procedure details the conversion of 2-Amino-4-phenylthiazole to 2-Bromo-4-phenylthiazole.[2]
Materials:
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2-Amino-4-phenylthiazole
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Copper(I) bromide (CuBr)
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n-Butyl nitrite
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Acetonitrile
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Ethyl acetate
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0.1 M Ammonia solution
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Magnesium sulfate (MgSO₄)
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Heptane
Procedure:
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In a round-bottom flask, dissolve 2-Amino-4-phenylthiazole (46.9 mmol) and CuBr (74.6 mmol) in acetonitrile at room temperature.
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With stirring, add n-butyl nitrite (74.6 mmol) to the solution.
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Heat the reaction mixture to 333 K. The reaction is typically complete within 15 minutes.
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Remove the solvent by evaporation under reduced pressure (in vacuo).
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Dissolve the resulting residue in ethyl acetate (50 ml).
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Wash the organic layer twice with 0.1 M ammonia solution (2 x 50 ml).
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Dry the organic layer over anhydrous MgSO₄.
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Filter and evaporate the solvent in vacuo.
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Purify the crude product by chromatography on silica gel using a heptane-ethyl acetate (70:3, v/v) eluent.
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The purified product can be crystallized from a 5% solution in heptane.
Caption: Synthetic workflow for 2-Bromo-4-phenylthiazole.
Reactivity and Applications in Organic Synthesis
The bromine atom at the 2-position of the thiazole ring provides a reactive site for various palladium-catalyzed cross-coupling reactions. This makes 2-Bromo-4-phenylthiazole a valuable precursor for the synthesis of more complex molecules with potential biological activities.
Suzuki Coupling
The Suzuki coupling reaction is a versatile method for forming carbon-carbon bonds between an organoboron compound and an organic halide.
General Protocol for Suzuki Coupling:
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To a solution of 2-Bromo-4-phenylthiazole in a suitable solvent (e.g., dioxane/water), add a boronic acid or ester derivative.
-
Add a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., K₂CO₃).
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Heat the reaction mixture under an inert atmosphere until the starting material is consumed.
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After cooling, perform an aqueous work-up and extract the product with an organic solvent.
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Purify the product by column chromatography.
Caption: Suzuki coupling of 2-Bromo-4-phenylthiazole.
Heck Reaction
The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene.
General Protocol for Heck Reaction:
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In a suitable solvent, combine 2-Bromo-4-phenylthiazole, an alkene, a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand (e.g., P(o-tolyl)₃), and a base (e.g., NEt₃).
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Heat the mixture under an inert atmosphere.
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Monitor the reaction by TLC or GC-MS.
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Upon completion, cool the reaction, filter, and concentrate.
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Purify the product by chromatography.
Sonogashira Coupling
The Sonogashira coupling is used to form a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.
General Protocol for Sonogashira Coupling:
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To a solution of 2-Bromo-4-phenylthiazole in a solvent like THF, add a terminal alkyne.
-
Add a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., diisopropylamine).
-
Stir the reaction at room temperature or with gentle heating.
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After the reaction is complete, dilute with a solvent like ether and filter through celite.
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Wash the filtrate with aqueous solutions and dry the organic layer.
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Purify the product by column chromatography.
Caption: Reactivity of 2-Bromo-4-phenylthiazole in cross-coupling reactions.
Role in Drug Discovery and Development
The thiazole ring is a prominent scaffold in many biologically active compounds.[3] Derivatives of 2-Bromo-4-phenylthiazole are being investigated for various therapeutic applications.
Antifungal Agents
A notable application of the 2-phenylthiazole scaffold is in the development of novel antifungal agents. These compounds can be designed to inhibit lanosterol 14α-demethylase (CYP51), a crucial enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[4] By using 2-Bromo-4-phenylthiazole as a starting material, medicinal chemists can synthesize a library of derivatives with varied substituents to optimize their inhibitory activity against CYP51.[1]
Caption: Workflow for developing antifungal agents from 2-Bromo-4-phenylthiazole.
Anticancer and Antimicrobial Potential
The 2-aminothiazole moiety, from which 2-Bromo-4-phenylthiazole is derived, is a well-established pharmacophore in oncology.[5] The introduction of various substituents at the 2-position of the 4-phenylthiazole core via cross-coupling reactions allows for the exploration of structure-activity relationships in the development of new anticancer and antimicrobial agents.[6]
Conclusion
2-Bromo-4-phenylthiazole is a versatile and valuable building block for chemical synthesis. Its defined physicochemical properties and predictable reactivity in key cross-coupling reactions make it an important tool for researchers in organic synthesis, medicinal chemistry, and materials science. The demonstrated potential of its derivatives as potent biological agents underscores its significance in the ongoing quest for novel therapeutics.
References
- 1. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Bromo-4-phenyl-1,3-thiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
